
Fmoc-L-Cys-NH2
Descripción general
Descripción
Fmoc-L-cysteine amide is a derivative of the amino acid cysteine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Aplicaciones Científicas De Investigación
Fmoc-L-cysteine amide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for labeling and detection.
Mecanismo De Acción
Target of Action
Fluorenylmethyloxycarbonyl-L-Cysteine-Amide (Fmoc-l-cys-nh2) is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptides and proteins, where it serves as a protecting group for the cysteine thiol group . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and facilitates the semisynthesis of proteins . This has broad implications for the study and manipulation of proteins, including the creation of novel proteins with desired properties.
Pharmacokinetics
Its use in peptide synthesis can influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting peptides or proteins .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group during synthesis, it allows for the creation of disulfide-rich peptides, which can have a variety of biological functions. Additionally, it facilitates the semisynthesis of proteins, enabling the study and manipulation of proteins in a controlled laboratory setting .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is stable under harsh oxidative conditions but can be removed by exposure to 20% piperidine at pH 11 . Therefore, the efficacy and stability of this compound in peptide synthesis are highly dependent on the specific conditions under which the synthesis is carried out.
Análisis Bioquímico
Biochemical Properties
Fmoc-l-cys-nh2 plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The thiol group of cysteine is protected by the Fmoc group, preventing unwanted reactions during peptide synthesis. This protection is essential for the successful synthesis of peptides with multiple cysteine residues, as it allows for the selective formation of disulfide bonds. This compound interacts with enzymes such as peptide ligases and proteases, which facilitate the formation and cleavage of peptide bonds, respectively .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, this compound ensures the proper folding and stability of synthesized peptides and proteins. This protection is crucial for maintaining the structural integrity of peptides, which in turn influences cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of the thiol group of cysteine. The Fmoc group is introduced to the cysteine residue via a reaction with fluorenylmethyloxycarbonyl chloride. This protection prevents the thiol group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which restores the free thiol group of cysteine. This selective protection and deprotection mechanism allows for the controlled formation of disulfide bonds and the synthesis of complex peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under acidic conditions but can be removed under basic conditions. This stability allows for the synthesis of peptides over extended periods without significant degradation of the protected cysteine residue. Prolonged exposure to basic conditions can lead to the removal of the Fmoc group and the subsequent exposure of the thiol group, which may result in unwanted reactions. Long-term studies have shown that this compound maintains its protective effects on cysteine residues, ensuring the stability and integrity of synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can lead to adverse effects, including toxicity and disruption of cellular functions. Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is important to carefully control the dosage of this compound in experimental settings to avoid potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The Fmoc group is introduced to the cysteine residue through a reaction with fluorenylmethyloxycarbonyl chloride, and it can be removed by treatment with a base, such as piperidine. This protection and deprotection mechanism allows for the controlled formation of disulfide bonds and the synthesis of complex peptides and proteins. The metabolic pathways involving this compound also include interactions with enzymes such as peptide ligases and proteases, which facilitate the formation and cleavage of peptide bonds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that this compound can be effectively transported to specific cellular compartments, where it exerts its protective effects on cysteine residues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it can exert its protective effects on cysteine residues. The localization of this compound within specific subcellular compartments is crucial for its role in peptide synthesis, as it ensures the proper folding and stability of synthesized peptides and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fmoc-L-cysteine amide is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Swelling the Resin: The resin is swelled in a suitable solvent like dichloromethane (DCM).
Coupling: The first amino acid, Fmoc-L-cysteine, is coupled to the resin using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF).
Chain Elongation: The process is repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Fmoc-L-cysteine amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-cysteine amide undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Alkylated or acylated cysteine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-cysteine: Similar to Fmoc-L-cysteine amide but without the amide group.
Boc-L-cysteine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-L-cysteine: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc-L-cysteine amide is unique due to its combination of the Fmoc protecting group and the amide functionality. This combination provides stability during peptide synthesis and allows for easy removal of the protecting group under mild conditions, making it highly suitable for solid-phase peptide synthesis.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQILYKUOWQTEZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138925 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623177-62-8 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623177-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



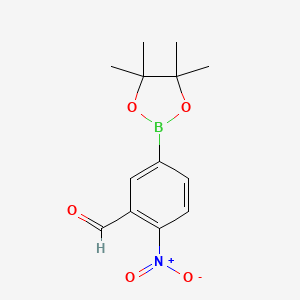
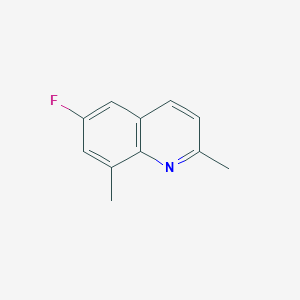
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)
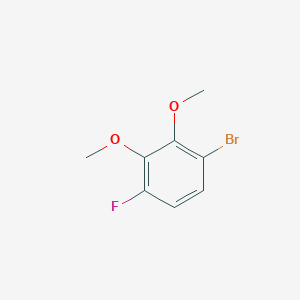

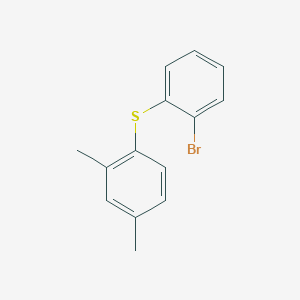
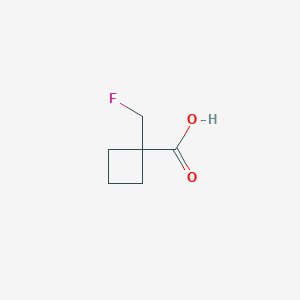

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

